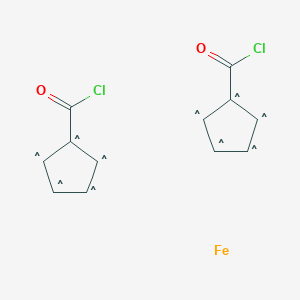
Chlorocarbonyl ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorocarbonyl ferrocene is an organometallic compound that features a ferrocene moiety bonded to a chlorocarbonyl group Ferrocene itself is a well-known metallocene with a sandwich structure, where an iron atom is sandwiched between two cyclopentadienyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorocarbonyl ferrocene can be synthesized through various methods. One common approach involves the reaction of ferrocene with phosgene (carbonyl chloride) in the presence of a Lewis acid catalyst. The reaction typically proceeds as follows: [ \text{Fe(C}_5\text{H}_5\text{)}_2 + \text{COCl}_2 \rightarrow \text{Fe(C}_5\text{H}_5\text{)(COCl)} + \text{HCl} ]
The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product, this compound, can be purified by recrystallization or column chromatography.
Industrial Production Methods
While the industrial production of this compound is not as widespread as other ferrocene derivatives, the synthesis methods used in research laboratories can be scaled up for industrial purposes. The key considerations for industrial production include the availability of starting materials, reaction scalability, and purification efficiency.
Chemical Reactions Analysis
Types of Reactions
Chlorocarbonyl ferrocene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction: The ferrocene moiety can undergo oxidation to form ferricenium ions, while the chlorocarbonyl group can be reduced to form different functional groups.
Coordination Reactions: this compound can coordinate with metal ions to form metal complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Oxidation and Reduction: Oxidizing agents like ferric chloride or reducing agents like sodium borohydride can be used.
Coordination Reactions: Metal salts such as palladium chloride or platinum chloride are used to form metal complexes.
Major Products Formed
Substitution Reactions: Products include ferrocene derivatives with various functional groups replacing the chlorocarbonyl group.
Oxidation and Reduction: Products include ferricenium ions or reduced ferrocene derivatives.
Coordination Reactions: Products include metal complexes with ferrocene ligands.
Scientific Research Applications
Chlorocarbonyl ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various ferrocene derivatives and metal complexes.
Mechanism of Action
The mechanism of action of chlorocarbonyl ferrocene involves its ability to undergo redox reactions and form coordination complexes. The ferrocene moiety can donate or accept electrons, making it a versatile redox-active compound. The chlorocarbonyl group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives. These properties enable this compound to interact with biological molecules and metal ions, leading to its diverse applications in research and industry .
Comparison with Similar Compounds
Chlorocarbonyl ferrocene can be compared with other ferrocene derivatives, such as acetylferrocene and ferrocenyl thiazoles:
Acetylferrocene: Similar to this compound, acetylferrocene features a functional group attached to the ferrocene moiety.
Ferrocenyl Thiazoles: These compounds combine the ferrocene moiety with a thiazole ring, offering unique biological activities.
List of Similar Compounds
- Acetylferrocene
- Ferrocenyl thiazoles
- Ferrocenyl chalcones
- Ferrocenyl Schiff bases
This compound stands out due to its unique combination of redox activity and reactivity towards nucleophiles, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H8Cl2FeO2 |
|---|---|
Molecular Weight |
310.94 g/mol |
InChI |
InChI=1S/2C6H4ClO.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-4H; |
InChI Key |
DPPPVFXCFVGRTG-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][C]([CH]1)C(=O)Cl.[CH]1[CH][CH][C]([CH]1)C(=O)Cl.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


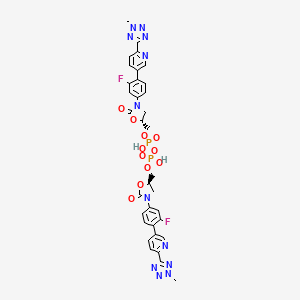

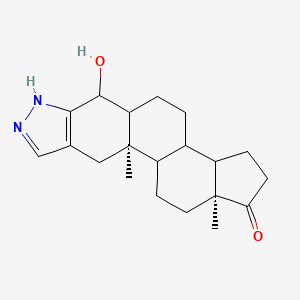
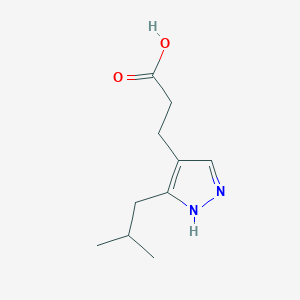
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)
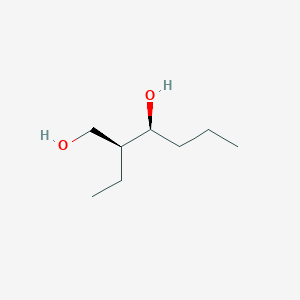
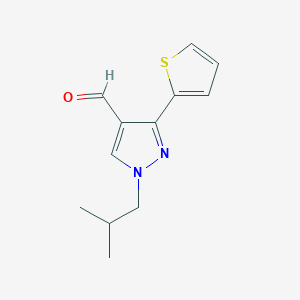
![7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid](/img/structure/B13445415.png)
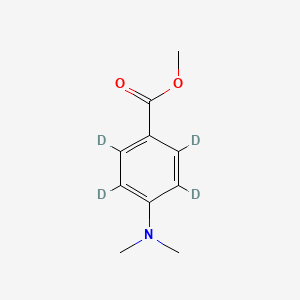

![trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13445431.png)
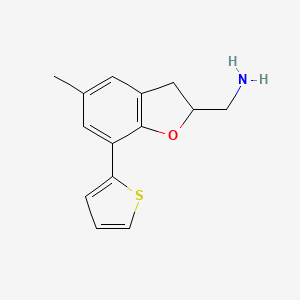

![(3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13445434.png)
